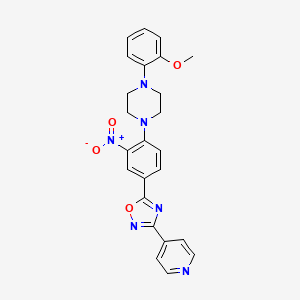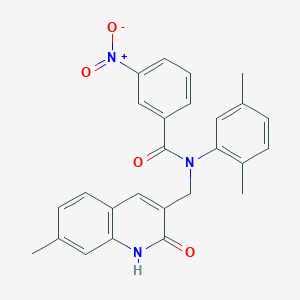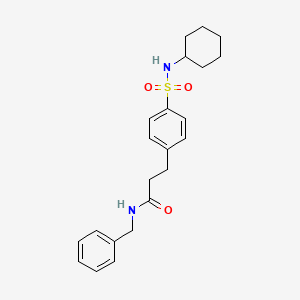
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CP-724,714, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). It was initially developed as a potential cancer treatment due to its ability to target HER2, a protein that is overexpressed in certain types of cancer cells.
科学研究应用
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied as a potential cancer treatment due to its ability to inhibit HER2. HER2 is a protein that is overexpressed in certain types of cancer cells, including breast, ovarian, and gastric cancers. Inhibition of HER2 has been shown to reduce the growth and proliferation of these cancer cells. N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been studied as a potential treatment for other diseases, such as Alzheimer's disease and schizophrenia.
作用机制
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide works by binding to the HER2 receptor and preventing it from activating downstream signaling pathways that promote cell growth and proliferation. This inhibition of HER2 signaling leads to a reduction in the growth and proliferation of cancer cells that overexpress HER2.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have significant biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the growth and proliferation of cancer cells that overexpress HER2. In vivo studies have shown that N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can reduce tumor growth in animal models of breast cancer.
实验室实验的优点和局限性
One advantage of using N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its specificity for HER2. This allows researchers to specifically target cells that overexpress HER2 and study the effects of HER2 inhibition. However, one limitation of using N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its potential toxicity. Studies have shown that N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can cause liver toxicity in animal models, which could limit its use in clinical trials.
未来方向
There are several future directions for the study of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is the development of more potent and selective inhibitors of HER2. Another direction is the study of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as Alzheimer's disease and schizophrenia, warrants further investigation.
合成方法
The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps, including the preparation of the starting material, the formation of the key intermediate, and the final coupling reaction. The starting material, 4-fluorobenzoyl chloride, is reacted with cyclopentylamine to form the amide intermediate. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The final coupling reaction involves the reaction of the amine with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
属性
IUPAC Name |
N-cyclopentyl-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-18-10-7-15(8-11-18)22(27)25-13-3-4-16-14-17(9-12-20(16)25)21(26)24-19-5-1-2-6-19/h7-12,14,19H,1-6,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUGFLPYXGVYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

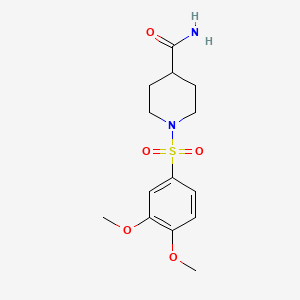

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)
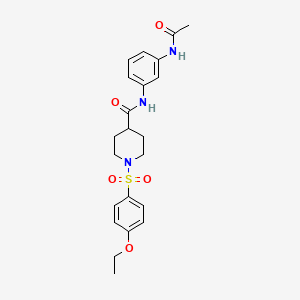

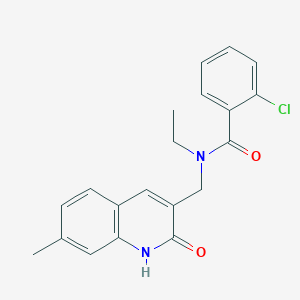

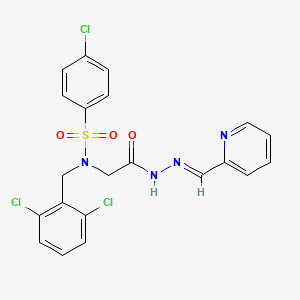
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
